molecular formula C10H18BN3O2 B6174557 2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole CAS No. 2710289-95-3

2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole

Cat. No. B6174557
CAS RN: 2710289-95-3
M. Wt: 223.1
InChI Key:
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Description

2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole (ETMTD) is a compound belonging to the class of boron-containing heterocycles known as dioxaborolanes. It has recently been studied for its potential applications in various fields, such as medicinal chemistry, biochemistry, and materials science. Possible future directions for research involving ETMTD will also be discussed.

Scientific Research Applications

2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole has been studied for a variety of applications in scientific research. It has been used as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a reagent in bioconjugation. It has also been studied for its potential applications in medicinal chemistry, such as in the synthesis of pharmaceuticals and in drug delivery. Additionally, 2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole has been studied for its potential use in materials science, such as for the synthesis of nanomaterials.

Mechanism of Action

The mechanism of action of 2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole is not yet fully understood. However, it is believed to involve the formation of a boron-nitrogen bond, which is stabilized by the presence of the dioxaborolane moiety. This bond is believed to be responsible for the catalytic activity of 2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole in organic synthesis and bioconjugation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole have not yet been studied in detail. However, it is believed to be a relatively non-toxic compound, as it does not contain any known toxic elements. Additionally, it is not believed to have any significant effect on the human body.

Advantages and Limitations for Lab Experiments

The main advantage of 2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole for laboratory experiments is its high yields and low toxicity. Additionally, it is relatively easy to synthesize, making it ideal for laboratory use. However, it is important to note that the reaction conditions must be carefully controlled in order to obtain the desired yields. Additionally, the use of 2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole in a laboratory setting may be limited by its relatively low solubility in aqueous solutions.

Future Directions

There are a number of potential future directions for research involving 2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole. These include further studies into its mechanism of action, its potential applications in medicinal chemistry and materials science, and its potential toxicity. Additionally, further studies into its solubility in aqueous solutions could be beneficial. Moreover, research into the potential use of 2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole as a reagent in bioconjugation could also be beneficial. Finally, further studies into the synthesis of 2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole could lead to improved yields and reaction conditions.

Synthesis Methods

The synthesis of 2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole has been reported in several studies and involves the reaction of a boronic acid with an amine in the presence of a suitable base. The reaction is typically carried out in an aqueous solvent at elevated temperatures, such as 80-90°C. The yields of the reaction are typically high, ranging from 80-90%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole involves the reaction of 2-ethyl-4-azidobutanoic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a copper catalyst to form the desired product.", "Starting Materials": [ "2-ethyl-4-azidobutanoic acid", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Copper catalyst" ], "Reaction": [ "Step 1: Dissolve 2-ethyl-4-azidobutanoic acid (1.0 g) and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 g) in dry THF (20 mL) under nitrogen atmosphere.", "Step 2: Add copper catalyst (0.1 g) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: After completion of the reaction, evaporate the solvent under reduced pressure and purify the crude product by column chromatography using ethyl acetate/hexane as eluent.", "Step 4: The desired product, 2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole, can be obtained as a white solid (yield: 80-85%)." ] }

CAS RN

2710289-95-3

Product Name

2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole

Molecular Formula

C10H18BN3O2

Molecular Weight

223.1

Purity

95

Origin of Product

United States

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